![molecular formula C15H17ClN2O4 B2571774 3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide CAS No. 2034614-97-4](/img/structure/B2571774.png)
3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide
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Overview
Description
3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide, also known as CHEEB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Drug Synthesis
The compound is used in the synthesis of various drugs . For instance, it is used in the synthesis of N-4-(2,5-dioxopyrrolidin-1-yl) phenylpicolinamides, which have shown excellent potency and selectivity, as well as improved brain exposure in rodents .
Antiparkinsonian Model
The compound has been shown to be orally active in the haloperidol-induced catalepsy model, a well-established antiparkinsonian model . This suggests potential applications in the treatment of Parkinson’s disease.
Biochemical Processes
The compound supports many biochemical and physiological processes associated with pH control, fluid secretion, and ion transport . This makes it a valuable tool in biochemical research.
Protein-Protein Interactions
Although not directly mentioned in the search results, similar compounds have been used for analysis of protein-protein interactions (PPIs) through crosslinking mass spectrometry (XL-MS) . It’s possible that “3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide” could have similar applications.
Chemical Research
The compound is used in chemical research, particularly in the development of new synthetic routes . For example, it has been used in the development of a convenient route to synthesize 3-chloro-1-aryl pyrrolidine-2,5-diones .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
A similar compound, n-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (as-1), has been found to have very good permeability in the parallel artificial membrane permeability assay test, excellent metabolic stability on human liver microsomes (hlms), no significant influence on cyp3a4/cyp2d6 activity, and moderate inhibition of cyp2c9 in a concentration of 10 μm, as well as no hepatotoxic properties in hepg2 cells (concentration of 10 μm) .
Result of Action
Similar compounds have been found to have various biological activities .
Action Environment
Similar compounds are typically stored in an inert atmosphere and at low temperatures to maintain stability .
properties
IUPAC Name |
3-chloro-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c16-12-3-1-2-11(10-12)15(21)17-6-8-22-9-7-18-13(19)4-5-14(18)20/h1-3,10H,4-9H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUPNMULJZQZBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide |
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